3-Methyl-3,4-dihydrophenanthren-1(2H)-one
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Overview
Description
3-Methyl-3,4-dihydrophenanthren-1(2H)-one is an organic compound that belongs to the class of phenanthrenes. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This compound is characterized by the presence of a methyl group at the third position and a ketone group at the first position of the phenanthrene skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3,4-dihydrophenanthren-1(2H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Friedel-Crafts acylation of 3-methylphenanthrene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride can yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3,4-dihydrophenanthren-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-Methyl-3,4-dihydrophenanthren-1(2H)-one has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-3,4-dihydrophenanthren-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: The parent compound without the methyl and ketone groups.
3-Methylphenanthrene: Lacks the ketone group.
1-Acetylphenanthrene: Contains an acetyl group instead of a methyl group.
Uniqueness
3-Methyl-3,4-dihydrophenanthren-1(2H)-one is unique due to the presence of both a methyl group and a ketone group on the phenanthrene skeleton. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
4655-56-5 |
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Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
3-methyl-3,4-dihydro-2H-phenanthren-1-one |
InChI |
InChI=1S/C15H14O/c1-10-8-14-12-5-3-2-4-11(12)6-7-13(14)15(16)9-10/h2-7,10H,8-9H2,1H3 |
InChI Key |
RWJLOCSPTWGUQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=CC3=CC=CC=C23)C(=O)C1 |
Origin of Product |
United States |
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